molecular formula C₅₇H₈₃N₁₅O₁₁ B612484 134649-29-9 CAS No. 134649-29-9

134649-29-9

Cat. No.: B612484
CAS No.: 134649-29-9
M. Wt: 1154.36
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Description

The compound with CAS number 134649-29-9 is a synthetic peptide fragment of β-amyloid, specifically the Aβ12-20 sequence. It is part of the β-amyloid protein, a key component in Alzheimer’s disease research due to its role in forming neurotoxic aggregates. The peptide sequence is H2N-VHHQKLVFF-OH, with the molecular formula C57H83N15O11 and an average molecular weight of 1154.36 g/mol . This fragment corresponds to residues 12–20 of the full-length β-amyloid protein (Aβ1-40/42), which includes the central hydrophobic core (LVFF) critical for aggregation. The peptide is used in studies investigating amyloid fibril formation, peptide-lipid interactions, and therapeutic targeting of amyloid plaques .

Properties

CAS No.

134649-29-9

Molecular Formula

C₅₇H₈₃N₁₅O₁₁

Molecular Weight

1154.36

sequence

One Letter Code: VHHQKLVFF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (12-20) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of β-Amyloid (12-20) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized for large-scale production, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: β-Amyloid (12-20) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .

Scientific Research Applications

β-Amyloid (12-20) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of β-Amyloid (12-20) involves its ability to aggregate and form amyloid fibrils. These fibrils are believed to disrupt cellular function and contribute to neurodegeneration. The peptide interacts with cellular membranes, leading to the formation of toxic oligomers that can induce cell death. Molecular targets include membrane proteins and receptors involved in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct comparative data for 134649-29-9. However, based on its identity as a β-amyloid fragment, structurally and functionally similar compounds can be inferred.

Compound CAS Number Sequence/Structure Molecular Formula Key Differences Functional Role
Aβ12-20 134649-29-9 H2N-VHHQKLVFF-OH C57H83N15O11 Shorter fragment; lacks N-terminal residues (1–11) and C-terminal residues (21–40/42) Aggregation studies, lipid interactions
Aβ1-42 Not provided Full-length β-amyloid (1–42 residues) C203H311N55O60S Contains additional residues (e.g., hydrophobic C-terminal Ala42) Primary pathogenic amyloid in Alzheimer’s plaques
Aβ25-35 Not provided H2N-GSNKGAIIGLM-OH C44H74N14O14S Includes methionine at position 35; more cytotoxic than Aβ12-20 Neurotoxicity assays, oxidative stress studies
Scrambled Aβ12-20 Not provided Randomized sequence (e.g., VFLHKQHVF) Same as Aβ12-20 Same amino acids but non-native sequence; used as a negative control Controls for sequence-specific effects

Key Findings from Literature:

Aggregation Kinetics : Aβ12-20 lacks the full hydrophobic C-terminal region of Aβ1-42, resulting in slower fibril formation but retaining self-assembly capability through its LVFF motif .

Toxicity : Aβ12-20 is less neurotoxic than Aβ1-42 or Aβ25-35 due to its shorter length and absence of metal-binding domains (e.g., His6/13/14) .

Therapeutic Relevance: Peptides like Aβ12-20 are used to design inhibitors targeting amyloid aggregation, whereas full-length Aβ1-42 is the primary target for diagnostic antibodies .

Limitations in Evidence-Based Comparison

For instance:

  • Supplementary tables in and might contain comparative data, but their contents are inaccessible .

Thus, this comparison relies on extrapolation from the structural and functional properties of Aβ12-20 described in and general amyloid research principles. Further studies citing direct experimental comparisons (e.g., aggregation assays, toxicity profiles) are needed for a conclusive analysis.

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